molecular formula C10H7F3O B13578786 (S)-1-(4-Ethynylphenyl)-2,2,2-trifluoroethan-1-ol

(S)-1-(4-Ethynylphenyl)-2,2,2-trifluoroethan-1-ol

Cat. No.: B13578786
M. Wt: 200.16 g/mol
InChI Key: KDBTXUVLYVGRJD-VIFPVBQESA-N
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Description

(S)-1-(4-Ethynylphenyl)-2,2,2-trifluoroethan-1-ol is a chiral compound characterized by the presence of an ethynyl group attached to a phenyl ring, along with a trifluoromethyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-Ethynylphenyl)-2,2,2-trifluoroethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethynylphenyl derivatives and trifluoromethyl-containing reagents.

    Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.

    Purification: After the reaction, the product is purified using techniques such as chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure efficient and cost-effective synthesis. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-Ethynylphenyl)-2,2,2-trifluoroethan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The ethynyl group can participate in substitution reactions to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium catalysts) under specific conditions such as controlled temperature and pressure.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction may produce different alcohol derivatives.

Scientific Research Applications

(S)-1-(4-Ethynylphenyl)-2,2,2-trifluoroethan-1-ol has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.

    Biology: The compound can be used in the study of biological processes and interactions due to its unique structural features.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-1-(4-Ethynylphenyl)-2,2,2-trifluoroethan-1-ol involves its interaction with specific molecular targets and pathways. The ethynyl and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with target molecules. The hydroxyl group can participate in hydrogen bonding and other interactions that influence its biological and chemical activity.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to (S)-1-(4-Ethynylphenyl)-2,2,2-trifluoroethan-1-ol include:

    4-[(4-Bromophenyl)ethynyl]pyridine: This compound has a similar ethynyl group attached to a phenyl ring but differs in the presence of a bromine atom.

    N-(4-Ethynylphenyl)-3-fluoro-4-(trifluoromethyl)benzamide: This compound shares the ethynyl and trifluoromethyl groups but has a different functional group arrangement.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and chiral nature, which contribute to its distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H7F3O

Molecular Weight

200.16 g/mol

IUPAC Name

(1S)-1-(4-ethynylphenyl)-2,2,2-trifluoroethanol

InChI

InChI=1S/C10H7F3O/c1-2-7-3-5-8(6-4-7)9(14)10(11,12)13/h1,3-6,9,14H/t9-/m0/s1

InChI Key

KDBTXUVLYVGRJD-VIFPVBQESA-N

Isomeric SMILES

C#CC1=CC=C(C=C1)[C@@H](C(F)(F)F)O

Canonical SMILES

C#CC1=CC=C(C=C1)C(C(F)(F)F)O

Origin of Product

United States

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